molecular formula C20H25N3O B179438 2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-di-tert-butylphenol CAS No. 3846-71-7

2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-di-tert-butylphenol

Cat. No. B179438
CAS RN: 3846-71-7
M. Wt: 323.4 g/mol
InChI Key: LHPPDQUVECZQSW-UHFFFAOYSA-N
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Patent
US04219480

Procedure details

Using the general procedure 6, 35.5 grams of 2-nitro-2'-hydroxy-3',5'-di-tert-butylazobenzene was suspended in 100 grams of tributyl phosphate, 50 grams of methanol and 4 grams of sodium hydroxide. To the suspension was then added 8 grams of Raney nickel catalyst and hydrogenation was carried out under 1 atmosphere of hydrogen at 45° C. for 7 hours. The catalyst was separated by filtration at 80° C. The above named product was obtained in the usual manner in a yield of 85.8%.
Quantity
35.5 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 g
Type
solvent
Reaction Step Five
Quantity
8 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[N:10]=[N:11][C:12]1[CH:17]=[C:16]([C:18]([CH3:21])([CH3:20])[CH3:19])[CH:15]=[C:14]([C:22]([CH3:25])([CH3:24])[CH3:23])[C:13]=1[OH:26])([O-])=O.CO.[OH-].[Na+].[H][H]>P(OCCCC)(OCCCC)(OCCCC)=O.[Ni]>[OH:26][C:13]1[C:14]([C:22]([CH3:25])([CH3:24])[CH3:23])=[CH:15][C:16]([C:18]([CH3:21])([CH3:20])[CH3:19])=[CH:17][C:12]=1[N:11]1[N:10]=[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]2=[N:1]1 |f:2.3|

Inputs

Step One
Name
Quantity
35.5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)N=NC1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)O
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
CO
Step Three
Name
Quantity
4 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
100 g
Type
solvent
Smiles
P(=O)(OCCCC)(OCCCC)OCCCC
Step Six
Name
Quantity
8 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was separated by filtration at 80° C
CUSTOM
Type
CUSTOM
Details
was obtained in the usual manner in a yield of 85.8%

Outcomes

Product
Name
Type
Smiles
OC1=C(C=C(C=C1C(C)(C)C)C(C)(C)C)N1N=C2C(=N1)C=CC=C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.